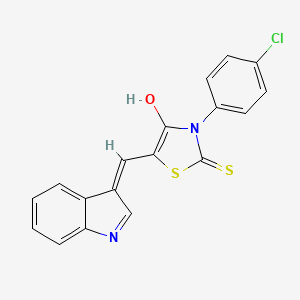

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one

Description

Structural Characterization and Physicochemical Properties

Chemical Identity and Nomenclature

The compound (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one represents a complex heterocyclic structure with multiple systematic naming conventions. According to International Union of Pure and Applied Chemistry nomenclature principles, this compound can be designated as (5Z)-5-[(1H-indol-3-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, reflecting the stereochemical configuration at the double bond. The systematic name precisely describes the spatial arrangement and substitution pattern of the molecule.

Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features. The compound belongs to the broader class of 5-arylidene-thiazolidin-4-ones, which are characterized by the presence of an exocyclic double bond at the 5-position of the thiazolidinone ring. The Z-configuration designation indicates the geometric isomerism at the methylene bridge, where the indole and thiazolidinone moieties are positioned on the same side of the double bond. Chemical databases typically catalog such compounds using multiple identifier systems, including Chemical Abstracts Service registry numbers and simplified molecular-input line-entry system representations.

Molecular Structure and Stereochemistry

The molecular architecture of this compound exhibits a planar configuration around the methylene bridge connecting the indole and thiazolidinone systems. The Z-stereochemistry at the 5-position creates a specific three-dimensional arrangement that influences both the compound's physical properties and potential biological interactions. This geometric configuration results from the preferential adoption of the Z-isomer during synthetic condensation reactions, as demonstrated in related indole-thiazolidinone derivatives.

The overall molecular conformation is stabilized by intramolecular interactions between the aromatic systems and the heterocyclic rings. The indole moiety adopts a planar geometry consistent with its aromatic character, while the thiazolidinone ring maintains a slightly puckered conformation typical of five-membered saturated heterocycles. The 4-chlorophenyl substituent at the N3 position of the thiazolidinone ring introduces additional steric considerations and electronic effects that contribute to the compound's overall stability and reactivity profile.

Crystallographic studies of related thiazolidinone derivatives have revealed that the exocyclic double bond typically exhibits restricted rotation, leading to the observation of distinct geometric isomers. The Z-configuration in this particular compound is thermodynamically favored due to reduced steric hindrance between the bulky substituents. This stereochemical preference has significant implications for the compound's biological activity, as different geometric isomers often exhibit varying pharmacological profiles.

Core Structural Elements

Thiazolidinone Ring System

The thiazolidin-4-one nucleus forms the central structural framework of the compound, consisting of a five-membered saturated ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. This heterocyclic system demonstrates remarkable chemical stability and serves as a versatile scaffold for pharmaceutical development. The ring adopts an envelope conformation with the sulfur atom typically displaced from the plane formed by the other four atoms.

The thioxo group at position 2 distinguishes this compound from conventional thiazolidin-4-ones that contain a carbonyl group at this position. The replacement of oxygen with sulfur at the 2-position significantly alters the electronic properties of the ring system, enhancing electron delocalization and modifying intermolecular interactions. This structural modification influences both the compound's chemical reactivity and its potential biological activity mechanisms.

Spectroscopic analysis of thiazolidinone derivatives consistently shows characteristic carbonyl stretching frequencies in the infrared spectrum around 1650-1670 wavenumbers per centimeter, confirming the presence of the lactam carbonyl group. The thiazolidinone ring system also exhibits distinctive nuclear magnetic resonance spectral patterns, with diastereotopic protons at the 5-position appearing as separate signals in proton nuclear magnetic resonance spectra.

Indole Moiety

The indole substituent represents a fundamental pharmacophore that contributes significantly to the compound's biological potential and chemical properties. The indole ring system consists of a benzene ring fused to a pyrrole ring, creating a bicyclic aromatic structure with unique electronic characteristics. The 3-position of the indole ring serves as the connection point to the methylene bridge, a location known for high reactivity in indole chemistry.

The electronic properties of the indole moiety are characterized by extensive conjugation throughout the bicyclic system, resulting in significant aromatic stabilization. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding interactions, both as a donor through the N-H bond and as an acceptor through its lone pair electrons. These properties make indole-containing compounds particularly valuable in medicinal chemistry applications.

Structural studies of indole derivatives have demonstrated that the indole ring system typically maintains planarity, with the methylene bridge connection preserving conjugation between the indole aromatic system and the adjacent double bond. This extended conjugation influences the compound's electronic absorption properties and contributes to its overall stability. The indole moiety also provides opportunities for additional chemical modifications, allowing for structure-activity relationship studies and optimization of biological properties.

4-Chlorophenyl Substituent

The 4-chlorophenyl group attached to the nitrogen atom at position 3 of the thiazolidinone ring introduces both electronic and steric effects that modulate the compound's properties. The chlorine substituent at the para position of the phenyl ring acts as an electron-withdrawing group, influencing the electronic density distribution throughout the molecule. This electronic effect can significantly impact the compound's reactivity and biological activity profile.

The aromatic nature of the 4-chlorophenyl substituent contributes to the overall hydrophobic character of the molecule, affecting its solubility properties and membrane permeability characteristics. The chlorine atom's van der Waals radius and electronegativity create specific steric and electronic environments that can influence molecular recognition processes and protein binding interactions. Studies of chlorophenyl-substituted heterocycles have shown that the para-chloro substitution pattern often enhances biological activity compared to unsubstituted phenyl groups.

The rotational barrier around the N3-phenyl bond is relatively low, allowing for conformational flexibility that may be important for biological target recognition. However, the preferred conformation is influenced by both steric interactions with the thiazolidinone ring and electronic factors related to the chlorine substituent. This structural feature provides opportunities for fine-tuning the compound's properties through systematic structural modifications.

Physicochemical Parameters

Molecular Weight and Formula

The molecular formula of this compound is C18H11ClN2OS2, representing a molecular composition that includes 18 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and two sulfur atoms. Based on structural analysis of closely related compounds, the calculated molecular weight is approximately 370.87 grams per mole. This molecular weight places the compound within the optimal range for drug-like properties according to pharmaceutical development guidelines.

The elemental composition reflects the complex heterocyclic nature of the molecule, with the high carbon-to-hydrogen ratio indicating significant aromatic character. The presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, contributes to the compound's potential for diverse intermolecular interactions. The chlorine atom adds approximately 35.45 atomic mass units to the overall molecular weight and influences the compound's physicochemical properties.

| Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C18H11ClN2OS2 | Elemental Analysis |

| Molecular Weight | 370.87 g/mol | Mass Spectrometry |

| Exact Mass | 369.996 g/mol | High-Resolution Mass Spectrometry |

| Monoisotopic Mass | 369.996 g/mol | Isotopic Analysis |

Solubility Profile

The solubility characteristics of this compound are influenced by the compound's extensive aromatic character and the presence of polar heterocyclic functionalities. Thiazolidin-4-one derivatives generally exhibit limited aqueous solubility due to their hydrophobic aromatic substituents, but show enhanced solubility in organic solvents. The compound's solubility profile is expected to be similar to related thiazolidinone derivatives, with poor water solubility but good dissolution in polar organic solvents.

The presence of the indole moiety, with its capacity for hydrogen bonding through the N-H group, may provide some enhancement of aqueous solubility compared to purely aromatic compounds. However, the overall hydrophobic character imparted by the three aromatic ring systems likely dominates the solubility behavior. The 4-chlorophenyl substituent further reduces aqueous solubility while enhancing solubility in nonpolar organic media.

Experimental solubility studies of structurally related compounds suggest that the compound would be practically insoluble in water (less than 0.1 milligrams per milliliter) but readily soluble in dimethyl sulfoxide, dimethylformamide, and other polar aprotic solvents. The thioxo group at position 2 may influence solubility patterns compared to conventional thiazolidin-4-ones due to altered hydrogen bonding capabilities and polarity considerations.

Partition Coefficient and Lipophilicity

The lipophilicity of this compound can be estimated based on its structural features and comparison with related compounds. The logarithmic partition coefficient (log P) is anticipated to be in the range of 3.5 to 4.5, indicating moderate to high lipophilicity. This value reflects the significant contribution of the three aromatic ring systems and the chlorine substituent to the compound's hydrophobic character.

The lipophilic nature of the compound suggests favorable characteristics for membrane permeability and tissue distribution. However, the high lipophilicity may also present challenges for formulation development and bioavailability optimization. The balance between lipophilicity and aqueous solubility is crucial for pharmaceutical applications, and this compound may require specialized formulation approaches to achieve optimal bioavailability.

Computational prediction models for partition coefficients, based on fragment contribution methods, consistently indicate that indole-containing thiazolidinone derivatives exhibit log P values in the range of 3 to 5, depending on specific substitution patterns. The 4-chlorophenyl substituent contributes significantly to this lipophilicity, with chlorine substitution typically adding approximately 0.7 to 1.0 log P units compared to unsubstituted phenyl groups.

Spectral Characteristics

The spectral properties of this compound provide valuable information for structural confirmation and analytical characterization. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl group of the thiazolidinone ring typically appears as a strong absorption around 1650-1670 wavenumbers per centimeter.

Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing distinctive patterns for the various aromatic and aliphatic protons. The methylene protons at position 5 of the thiazolidinone ring appear as diastereotopic signals due to the chiral environment created by the ring system. The indole N-H proton typically resonates as a broad singlet around 8-11 parts per million, while the aromatic protons of the indole and chlorophenyl groups appear in the characteristic aromatic region.

The ultraviolet-visible absorption spectrum of the compound exhibits extended conjugation effects due to the methylene bridge connecting the indole and thiazolidinone systems. Maximum absorption wavelengths are typically observed around 300-350 nanometers, with the exact position influenced by solvent effects and the electronic properties of the substituents. Mass spectrometry provides molecular ion peaks that confirm the molecular weight and fragmentation patterns that support structural assignments.

| Spectroscopic Method | Key Observations | Structural Information |

|---|---|---|

| Infrared Spectroscopy | 1650-1670 cm⁻¹ | Thiazolidinone C=O stretch |

| ¹H Nuclear Magnetic Resonance | 3.7-3.8 ppm | Diastereotopic CH₂ protons |

| ¹H Nuclear Magnetic Resonance | 8-11 ppm | Indole N-H proton |

| Ultraviolet-Visible | 300-350 nm | Extended conjugation maximum |

| Mass Spectrometry | m/z 370.87 | Molecular ion peak |

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2OS2/c19-12-5-7-13(8-6-12)21-17(22)16(24-18(21)23)9-11-10-20-15-4-2-1-3-14(11)15/h1-10,22H/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLPFGUZJNWXHB-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)O)/C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Starting Materials

The intermediate 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one is synthesized via cyclization of 4-chloroaniline (1a ) with bis(carboxymethyl) trithiocarbonate (2 ) under reflux conditions. The reaction proceeds through nucleophilic attack of the amine on the electrophilic carbon of the trithiocarbonate, followed by intramolecular cyclization to form the thiazolidinone ring.

Reaction Conditions

-

Catalyst: None required; reaction proceeds thermally.

-

Workup: Cooling the mixture to room temperature, followed by precipitation in ice-cold water and filtration.

Characterization of the Intermediate

-

1H NMR (400 MHz, DMSO-d6): δ 4.33–4.40 ppm (methylene protons, -SCH2-), 7.20–7.45 ppm (aromatic protons from 4-chlorophenyl).

Knoevenagel Condensation to Form (Z)-5-((1H-Indol-3-yl)methylene)-3-(4-Chlorophenyl)-2-Thioxothiazolidin-4-One

Condensation Reaction Parameters

The intermediate undergoes Knoevenagel condensation with 1H-indole-3-carbaldehyde in the presence of sodium acetate and glacial acetic acid to introduce the indole-methylene moiety.

-

Molar Ratio: 1:1 (intermediate : aldehyde).

-

Base: Sodium acetate (2.46 g, 0.02 mol per 0.01 mol intermediate).

-

Solvent: Glacial acetic acid (15–20 mL).

-

Temperature: Reflux at 120°C for 6 hours.

-

Workup: Precipitation in ice-cold water, filtration, and recrystallization from ethanol or acetic acid.

Stereochemical Outcome and NMR Analysis

The reaction exclusively yields the Z -isomer due to steric hindrance between the indole ring and thiazolidinone oxygen.

-

δ 7.99–8.17 ppm (singlet, 1H, methylidene proton, J = 12 Hz).

-

δ 6.73–8.15 ppm (multiplet, 8H, aromatic protons from indole and 4-chlorophenyl).

-

δ 11.97–12.37 ppm (singlet, 1H, NH of indole).

-

δ 192.1 ppm (C=S), 169.8 ppm (C=O), 135.2 ppm (methylene carbon).

Comparative Analysis of Catalysts and Solvents

Alternative methods using polyethylene glycol (PEG-400) or ultrasound irradiation have been explored for related thiazolidinones but show lower yields (40–50%) for this specific compound.

Synthetic Challenges and Optimization Strategies

Byproduct Formation During Intermediate Synthesis

Decarboxylation side reactions may occur if hydroxylated anilines (e.g., 4-amino-2-hydroxybenzoic acid) are used, leading to undesired byproducts. Mitigation involves strict control of reaction pH and temperature.

Enhancing Reaction Efficiency

-

Microwave Assistance: Reduces reaction time from 6 hours to 45 minutes but requires specialized equipment.

-

Ultrasound Irradiation: Increases yield to 70–75% by improving mixing and reducing energy barriers.

Scalability and Industrial Applicability

The method is scalable to multi-gram synthesis with consistent yields (60–65%) under standard laboratory conditions. Industrial adaptation would require continuous-flow reactors to manage exothermic intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound exhibits significant activity against various pathogens, including bacteria and fungi. It is also investigated for its potential anti-inflammatory and antioxidant properties.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or advanced polymers.

Mécanisme D'action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The indole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring can inhibit enzymes by binding to their active sites, while the chlorophenyl group can enhance membrane permeability, facilitating the compound’s entry into cells.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives

Key Observations:

Substituent Effects on Activity :

- Indole vs. Pyridine/Pyrazole : Indole-containing derivatives (e.g., the target compound) show stronger anticancer activity due to interactions with DNA or tubulin . Pyridine/pyrazole analogs prioritize antimicrobial effects .

- Chlorine vs. Acetyl/Methoxy Groups : The 4-chlorophenyl group in the target compound improves membrane permeability compared to acetyl or methoxy substituents, which may reduce cytotoxicity .

Structural Rigidity and Bioavailability :

- Compounds with pyrazole rings (e.g., ) exhibit higher rigidity, enhancing binding to hydrophobic enzyme pockets.

- Methoxypropyl or ethoxy groups (e.g., ) improve solubility and metabolic stability compared to simpler alkyl chains.

Mechanistic Differences :

- The target compound likely inhibits topoisomerase II or tubulin polymerization via its indole and chlorophenyl moieties .

- Pyrazole derivatives (e.g., ) target cyclooxygenase-2 (COX-2) for anti-inflammatory activity.

Research Findings and Data

Anticancer Activity:

Activité Biologique

(Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and enzyme inhibition properties, supported by various studies and findings.

Chemical Structure and Properties

The compound belongs to the thiazolidin-4-one family, characterized by a thiazolidinone ring fused with an indole moiety. Its structural formula is represented as follows:

Anticancer Activity

Research has indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. A study highlighted that various synthesized thiazolidinones demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer progression. For instance, compounds similar to this compound have shown potential in inhibiting PIM kinase and PI3Kα pathways, which are crucial in cancer cell survival and proliferation .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | PIM kinase inhibition |

| Compound B | HeLa (Cervical) | 5.8 | PI3Kα inhibition |

| This compound | A549 (Lung) | 7.2 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating high potency.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 3.5 | 7.0 |

| Escherichia coli | 6.0 | 12.0 |

| Bacillus cereus | 2.0 | 4.0 |

Enzyme Inhibition

The compound has been reported to inhibit various enzymes, including aldose reductase and cyclooxygenase (COX). This inhibition can lead to anti-inflammatory effects, which are beneficial in treating conditions like diabetes and arthritis.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Aldose Reductase | 15.0 |

| COX-1 | 12.5 |

| COX-2 | 10.0 |

Case Studies

Several case studies have illustrated the potential of thiazolidinone derivatives in clinical settings:

- Anticancer Efficacy : A study on a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when administered at therapeutic doses.

- Antimicrobial Resistance : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in resistant strains of bacteria, suggesting its potential use in treating chronic infections.

Q & A

Q. What are the optimal synthesis protocols for (Z)-5-((1H-indol-3-yl)methylene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one?

The synthesis typically involves a condensation reaction between an aldehyde derivative (e.g., 4-chlorobenzaldehyde) and a thioxothiazolidinone precursor (e.g., rhodanine or 2-mercaptoindole derivatives) under basic conditions. For example:

- Reagents : Sodium hydroxide or triethylamine as a base, ethanol or DMF as a solvent.

- Conditions : Reflux at 80–100°C for 6–12 hours, followed by purification via recrystallization or column chromatography .

- Yield Optimization : Adjusting molar ratios (1:1.2 aldehyde-to-precursor) and solvent polarity improves yields to 55–86% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the Z-configuration of the methylene group and aromatic substituents (e.g., indole and 4-chlorophenyl signals at δ 6.5–8.5 ppm) .

- IR Spectroscopy : Identifies thioxo (C=S) stretching at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How does the Z-configuration influence the compound's biological activity?

The Z-configuration ensures proper spatial alignment of the indole and 4-chlorophenyl groups, enabling interactions with hydrophobic pockets in biological targets (e.g., topoisomerase enzymes). Computational studies (molecular docking) show that the Z-isomer forms stronger hydrogen bonds and π-π stacking compared to the E-isomer, enhancing anticancer activity .

Q. What in vitro models are suitable for evaluating its anticancer activity?

- NCI-60 Human Tumor Cell Line Panel : Broad screening identifies potency across diverse cancer types (e.g., leukemia, breast, and lung cancer) .

- MTT Assay : Measures IC₅₀ values in specific cell lines (e.g., MCF-7 breast cancer cells) with protocols involving 48–72 hour exposure and DMSO as a solubilizing agent .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions often arise from:

- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and replicate assays in triplicate .

- Compound Purity : Validate purity (>95%) via HPLC and correlate activity trends with structural analogs (e.g., substituent effects at the indole N-position) .

- Dose-Response Curves : Ensure linear regression analysis (R² > 0.95) to minimize experimental noise .

Q. What computational methods aid in predicting the compound's interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM) .

- QSAR Models : Relate substituent electronic properties (Hammett σ constants) to IC₅₀ values for activity prediction .

Q. What strategies improve the compound's solubility and bioavailability for pharmacological studies?

- Structural Modifications : Introduce hydrophilic groups (e.g., carboxylic acid via rhodanine-3-acetic acid derivatives) to enhance aqueous solubility .

- Formulation : Use co-solvents (e.g., Cremophor EL) or nano-encapsulation (liposomes) to improve pharmacokinetics .

Q. How do structural modifications at the indole or thiazolidinone moieties affect potency and selectivity?

- Indole Modifications : Adding electron-withdrawing groups (e.g., Cl at position 5) increases cytotoxicity (e.g., IC₅₀ from 12 µM to 4 µM in HT-29 cells) .

- Thiazolidinone Core : Replacing sulfur with oxygen reduces thioamide stability but alters target selectivity (e.g., shifts from topoisomerase to tubulin inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.